Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate
Description
Chemical Identity and Nomenclature
Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate is systematically identified through multiple standardized nomenclature systems and registry numbers that establish its precise chemical identity. The compound is officially registered under Chemical Abstracts Service number 1803589-56-1, which serves as its primary identifier in chemical databases and regulatory documentation. The molecular descriptor file number MFCD01763643 provides additional reference for structural databases and chemical inventory systems.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name accurately describing the substitution pattern on the thiophene ring system. Alternative nomenclature variations include "methyl 3-chloro-5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate," which emphasizes the thiophene ring as the central structural unit. The compound's molecular formula C7H6Cl2O4S2 precisely defines its atomic composition, indicating the presence of seven carbon atoms, six hydrogen atoms, two chlorine atoms, four oxygen atoms, and two sulfur atoms.
The Simplified Molecular Input Line Entry System notation "COC(=O)c1sc(c(c1Cl)C)S(=O)(=O)Cl" provides a linear representation of the molecular structure that facilitates computational analysis and database searching. This notation systematically describes the connectivity pattern, beginning with the methyl ester group and proceeding through the substituted thiophene ring to the chlorosulfonyl functionality.
Historical Development and Discovery
The development of this compound emerged from extensive research into thiophene-based pharmaceutical intermediates, particularly those required for the synthesis of non-steroidal anti-inflammatory drugs. Patent documentation reveals that this compound was specifically developed as a crucial intermediate in the preparation of lornoxicam, a potent anti-inflammatory medication belonging to the oxicam class. The synthetic pathway utilizing this compound as a starting material represents a significant advancement in pharmaceutical manufacturing efficiency.
Chinese patent literature from 2013 documents the first comprehensive synthetic methodology for producing lornoxicam using this compound as the foundational raw material. This patent disclosure marked a pivotal moment in the compound's commercial significance, establishing its role in large-scale pharmaceutical production. Subsequent patent filings in 2018 refined the synthetic approaches, developing one-pot processes that enhanced manufacturing efficiency while maintaining product purity.
The evolution of synthetic methodologies has demonstrated the compound's stability and reliability as a pharmaceutical intermediate. Research publications have documented its utility in ring formation reactions and condensation processes that are essential for constructing the complex heterocyclic systems found in modern pharmaceuticals. The compound's discovery and development reflect broader trends in medicinal chemistry toward more efficient and environmentally sustainable synthetic routes.
Position within Thiophene Derivative Classification
This compound occupies a distinctive position within the broader classification of thiophene derivatives, representing a highly functionalized member of this important heterocyclic family. Thiophene derivatives have been extensively studied for their diverse biological activities and synthetic utility, with comprehensive classification models developed to predict their properties and potential applications. This particular compound falls within the category of polyfunctionalized thiophenes, characterized by multiple electron-withdrawing groups that significantly influence its chemical reactivity and biological properties.
Research into thiophene derivative classification has employed sophisticated computational methods, including linear discriminant analysis, k-nearest neighbor classification, and probabilistic neural networks to categorize compounds based on their structural features. Within these classification frameworks, this compound would be classified as a highly substituted thiophene with significant electrophilic character due to the presence of both chlorine and chlorosulfonyl substituents.
The compound's position within thiophene chemistry is further defined by its relationship to other structurally similar molecules documented in chemical databases. Comparative analysis reveals close structural relationships with methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate and methyl 5-(chlorosulfonyl)thiophene-2-carboxylate, differing primarily in the number and position of substituents. These structural relationships provide valuable insights into structure-activity relationships and synthetic accessibility within the thiophene derivative family.
Structural Features and Molecular Characteristics
The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that confer unique chemical and physical properties. The central thiophene ring system provides a stable aromatic framework upon which multiple substituents are precisely positioned to optimize reactivity and selectivity in chemical transformations. The compound's molecular weight of 289.1561 reflects the substantial functionalization achieved while maintaining a compact molecular structure suitable for pharmaceutical applications.
The ester functionality at the 2-position of the thiophene ring represents a reactive site that can undergo hydrolysis, transesterification, or nucleophilic substitution reactions under appropriate conditions. The methyl group at the 4-position provides steric hindrance that influences the compound's conformational preferences and reaction selectivity. The chlorine substituent at the 3-position serves as both an electron-withdrawing group and a potential leaving group for nucleophilic substitution reactions.
| Structural Feature | Position | Functional Impact | Chemical Significance |
|---|---|---|---|
| Methyl Ester | 2-position | Electrophilic reactivity | Hydrolysis and substitution reactions |
| Chlorine Atom | 3-position | Electron withdrawal | Leaving group potential |
| Methyl Group | 4-position | Steric hindrance | Conformational control |
| Chlorosulfonyl Group | 5-position | High electrophilicity | Nucleophilic attack site |
| Thiophene Ring | Central scaffold | Aromatic stability | Electronic delocalization |
The chlorosulfonyl group at the 5-position represents the most reactive functionality within the molecule, exhibiting high electrophilicity that makes it an excellent target for nucleophilic attack. This group's reactivity is enhanced by the electron-withdrawing effects of the adjacent chlorine substituent and the aromatic thiophene system. The spatial arrangement of these functional groups creates a molecule with multiple reactive sites that can be selectively targeted depending on reaction conditions and reagent choice.
The compound's three-dimensional structure, as represented by its conformational preferences, influences its physical properties including solubility, melting point, and crystalline behavior. The presence of multiple polar functional groups contributes to intermolecular interactions that affect solid-state packing and solution behavior. Understanding these structural features is essential for optimizing synthetic procedures and predicting the compound's behavior in various chemical environments.
Properties
IUPAC Name |
methyl 3-chloro-5-chlorosulfonyl-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O4S2/c1-3-4(8)5(6(10)13-2)14-7(3)15(9,11)12/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBROQXTHVRJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Cl)C(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate generally follows these key steps:
Starting Material: A suitably substituted thiophene derivative, often methyl 4-methylthiophene-2-carboxylate or a related intermediate.
Chlorination: Introduction of the chloro substituent at the 3-position of the thiophene ring is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step requires controlled temperature and reaction times to achieve regioselective chlorination without over-chlorination or ring degradation.
Chlorosulfonation: The chlorosulfonyl group (-SO₂Cl) is introduced at the 5-position via reaction with chlorosulfonic acid (ClSO₃H). This step is critical for regioselectivity and requires careful temperature control (often low temperatures around 0–5°C) and stoichiometric precision to avoid polysulfonation or side reactions.
Esterification: The carboxylate ester group is formed or preserved by reaction with methanol, often in the presence of an acid catalyst such as sulfuric acid (H₂SO₄). This step ensures the methyl ester functionality at the 2-position is intact or formed if starting from the acid precursor.
Reaction Medium and Conditions: Solvents such as dichloromethane, ethanol, or acetonitrile are commonly used depending on the step. Acidic or aprotic solvents may be employed to optimize reaction rates and selectivity.
Purification: Following synthesis, purification is typically achieved by crystallization, distillation, or chromatographic methods to isolate the pure compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up with the following considerations:
Continuous Flow Reactors: Automated continuous flow systems allow precise control of temperature, pressure, and reagent feed rates, improving yield and reproducibility.
Reaction Parameter Optimization: Temperature, pressure, reagent concentration, and reaction time are tightly controlled to maximize selectivity for the desired substitution pattern and minimize impurities.
Purification Techniques: Large-scale crystallization and distillation are employed to achieve high purity (>95%) suitable for further synthetic applications.
Safety and Environmental Controls: Handling of chlorosulfonic acid and chlorinating agents requires specialized equipment and protocols to manage corrosivity and toxicity.
Reaction Analysis and Mechanistic Insights
| Step | Reagents/Conditions | Key Considerations | Outcome/Product |
|---|---|---|---|
| Chlorination | Thionyl chloride or PCl₅, controlled temp | Regioselectivity at 3-position; avoid over-chlorination | 3-chloro substituted thiophene intermediate |
| Chlorosulfonation | Chlorosulfonic acid, 0–5°C, stoichiometric | Selective sulfonylation at 5-position; moisture exclusion | Introduction of chlorosulfonyl group (-SO₂Cl) |
| Esterification | Methanol, acid catalyst (H₂SO₄), reflux | Preservation or formation of methyl ester | Methyl ester at 2-position preserved or formed |
| Purification | Crystallization, distillation, chromatography | Removal of impurities and isomers | Pure this compound |
Analytical and Characterization Techniques
Post-synthesis, the compound's identity, purity, and structural integrity are confirmed using:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR signals characteristic of methyl groups (~δ 2.5 ppm for C4-CH₃), ester methoxy (~δ 3.9 ppm), and aromatic thiophene protons (~δ 7.1–7.3 ppm).
- ^13C NMR confirms carbon environments consistent with substitution pattern.
High-Performance Liquid Chromatography (HPLC):
- Reverse-phase chromatography with C18 columns and acetonitrile/water gradients to detect impurities, aiming for <2% impurity levels.
-
- Electrospray ionization (ESI-MS) confirms molecular ion peak corresponding to molecular weight (~m/z 254.7).
Elemental Analysis and Melting Point:
- Consistency with theoretical values supports purity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Chlorination Agent | Thionyl chloride (SOCl₂) or PCl₅ | Controlled addition, low temperature preferred |
| Chlorosulfonation Agent | Chlorosulfonic acid (ClSO₃H) | 0–5°C, moisture-free environment |
| Esterification | Methanol + H₂SO₄ catalyst | Reflux conditions, acid-catalyzed |
| Solvents | Dichloromethane, ethanol, acetonitrile | Selected based on step and solubility |
| Reaction Time | Several hours (4–6 h typical for sulfonation) | Depends on scale and temperature |
| Purification Techniques | Crystallization, distillation, chromatography | To achieve >95% purity |
| Yield | 65–75% (lab scale), >85% (industrial continuous flow) | Optimized by stoichiometry and reaction control |
Research Findings and Optimization Notes
Regioselectivity: Chlorosulfonation occurs preferentially at the 5-position due to electronic effects and steric hindrance, influenced by the methyl and chloro substituents.
Reaction Control: Low temperatures and slow addition rates of chlorosulfonic acid improve selectivity and reduce side products.
Moisture Sensitivity: The chlorosulfonyl group is highly reactive toward moisture; strict anhydrous conditions are essential to prevent hydrolysis.
Scale-Up Challenges: Maintaining regioselectivity and purity during scale-up requires continuous monitoring and advanced reactor design.
Alternative Routes: Some research explores directed ortho-metalation or protective group strategies to enhance selectivity and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding a simpler thiophene derivative.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., triethylamine).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed:
Substitution Reactions: Thiophene derivatives with various functional groups replacing the chloro or chlorosulfonyl groups.
Oxidation Reactions: Sulfoxides or sulfones of the thiophene ring.
Reduction Reactions: Thiophene derivatives with reduced functional groups.
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate has shown promising biological activities:
- Cytochrome P450 Inhibition : It serves as an inhibitor for various cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial in drug metabolism. This property suggests its potential use in drug formulation to modify pharmacokinetics.
-
Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicate effective dose-response relationships:
Cell Line IC50 (μM) MCF-7 12.5 HepG2 10.0
These findings suggest that the compound may be explored further for combination therapies in cancer treatment.
Analytical Chemistry
The compound has been utilized in the development of a new type of chiral stationary phase for High Performance Liquid Chromatography (HPLC). This application enhances the separation selectivity for aromatic positional isomers and enantiomers of chiral drug compounds, demonstrating its utility in analytical methods.
The biological activity of this compound extends beyond anticancer properties:
-
Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains, as indicated by Minimum Inhibitory Concentration (MIC) values:
Bacterial Strain MIC (μM) Escherichia coli 0.21 Pseudomonas aeruginosa 0.25 Staphylococcus aureus 0.30 Bacillus subtilis 0.35
This antimicrobial efficacy highlights its potential application in developing new antibiotics or preservatives.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings:
- Combination Therapy Study : A study indicated that when combined with sorafenib, the efficacy of this compound was enhanced, leading to lower concentrations required for cytotoxic effects on HepG2 cells.
- In Vivo Studies : Animal model studies demonstrated that lower doses resulted in therapeutic effects without significant toxicity, while higher doses led to adverse effects such as cellular damage.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chloro and chlorosulfonyl groups allows it to form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially inhibiting their function. The carboxylate ester group may also play a role in its interaction with biological molecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with its analogs:
Key Comparative Insights
Hydrogen Bonding and Solubility
- Compounds with hydroxy groups ( and ) exhibit hydrogen-bonding capabilities, increasing solubility in polar solvents like water or ethanol. The absence of such groups in the target compound suggests lower polarity but higher lipophilicity, favoring organic solvent solubility (e.g., dichloromethane) .
- The carboxylic acid in enhances water solubility at physiological pH but introduces acidity (pKa ~2-3), which may complicate purification .
Steric and Electronic Effects
- The target compound’s methyl group (position 4) offers minimal steric interference, favoring compact crystal packing .
Physical Properties
- Molecular weight correlates with substituent bulk: ’s compound (393.3 g/mol) is nearly double the target’s calculated weight (~284.7 g/mol), impacting melting points and volatility .
- The methyl ester group (common in the target and analogs) balances lipophilicity and stability, whereas carboxylic acids () may form salts or degrade under acidic conditions .
Biological Activity
Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including chloro, chlorosulfonyl, and methyl groups, which contribute to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the thiophene ring imparts distinct electronic properties, making it a valuable candidate for various applications, including pharmaceuticals and agrochemicals .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chloro and chlorosulfonyl groups facilitate the formation of covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially inhibiting their function. The carboxylate ester group may also influence binding affinity and specificity, enhancing the compound's bioactivity.
Antimicrobial and Antifungal Properties
Research indicates that derivatives of this compound may exhibit antimicrobial and antifungal activities. These properties are crucial for drug discovery, particularly in developing new treatments for infections caused by resistant microorganisms.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cancer progression. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth in vitro by interfering with cellular signaling pathways .
Research Findings and Case Studies
Several studies have explored the biological activity of thiophene derivatives similar to this compound:
Q & A
Basic Questions
Q. What are the critical considerations for synthesizing Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate, and how can yields be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the thiophene core. Key steps include chlorosulfonation at the 5-position and esterification. Optimization requires precise control of reaction conditions (e.g., temperature, stoichiometry of SO₂Cl₂ for sulfonation) and purification via column chromatography. Evidence from sulfonylurea synthesis (e.g., halosulfuron-methyl) suggests using anhydrous solvents and catalytic bases to minimize side reactions . Yields can be improved by monitoring intermediates via TLC and employing recrystallization for final purification .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl at C4, chlorosulfonyl at C5). Aromatic thiophene protons appear downfield (~6.5–7.5 ppm), while sulfonyl groups deshield adjacent carbons .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and confirm stereoelectronic effects of the chlorosulfonyl group. Data collection requires high-resolution single crystals, often grown via slow evaporation in dichloromethane/hexane .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (exact mass: ~296.94 g/mol) and fragmentation patterns .
Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chlorosulfonyl moiety (-SO₂Cl) is highly electrophilic, enabling reactions with amines to form sulfonamides. Kinetic studies suggest using polar aprotic solvents (e.g., DMF) and tertiary amines (e.g., Et₃N) to scavenge HCl, preventing acid-catalyzed decomposition. Competitive hydrolysis can occur in aqueous media, requiring strict anhydrous conditions .
Advanced Research Questions
Q. What challenges arise in resolving hydrogen-bonding networks in the crystal structure of this compound?
- Methodological Answer : The chlorosulfonyl and ester groups create diverse hydrogen-bonding donors/acceptors. Graph-set analysis (e.g., Etter’s rules) reveals bifurcated interactions between sulfonyl oxygens and methyl/chlorine groups. Disordered solvent molecules (e.g., residual DCM) complicate refinement; SQUEEZE in PLATON or masking techniques in SHELXL are used to model electron density .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electrostatic potential surfaces, identifying reactive sites. Molecular docking (AutoDock Vina) into sulfotransferase enzymes highlights the chlorosulfonyl group’s role in binding via π-stacking (thiophene ring) and hydrogen bonding (ester carbonyl). MD simulations assess stability of ligand-protein complexes .
Q. What experimental and computational approaches elucidate substituent effects on bioactivity?
- Methodological Answer :
- SAR Studies : Analog synthesis (e.g., replacing -SO₂Cl with -SO₂NH₂) followed by enzymatic assays quantifies activity changes. For example, sulfonamide derivatives show enhanced herbicidal activity due to improved target-site binding .
- QSAR Models : Hammett σ constants correlate electronic effects of substituents (e.g., -Cl, -CH₃) with bioactivity. 3D-QSAR (CoMFA/CoMSIA) maps steric/electrostatic fields to guide lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
